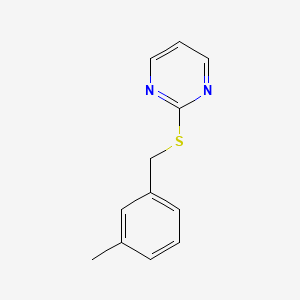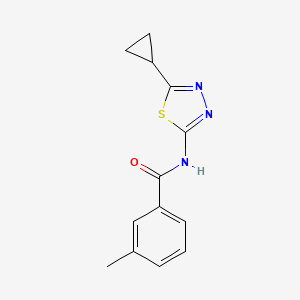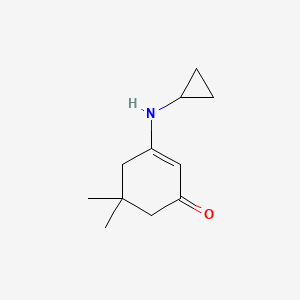amine CAS No. 893590-94-8](/img/structure/B6614018.png)
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine, also known as 3-nitro-N-methylprop-2-en-1-ylamine or 3-nitro-N-methylprop-2-en-1-amine, is an organic compound with a molecular formula of C6H9NO2. This compound is an amine, meaning it contains an amino group, as well as a nitro group, making it a nitro amine. It is a colorless liquid at room temperature, and is miscible with water and most organic solvents. It has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of polymers, such as polyurethanes, polyethers, and polyamides. Additionally, it is used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase.
Mécanisme D'action
The mechanism of action of [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of effects, such as stimulating the central nervous system and causing muscle contraction.
Biochemical and Physiological Effects
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This can have a variety of effects, such as stimulating the central nervous system and causing muscle contraction. It can also act as an anti-inflammatory, as well as an anti-cancer agent. Additionally, it has been found to have antioxidant and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid at room temperature, which makes it easier to work with. However, it is also highly flammable and should be handled with caution. Additionally, it can be toxic if inhaled or ingested, and should be handled with protective gear.
Orientations Futures
In terms of future directions for research involving [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine, there are several possibilities. One potential direction is to further explore its biochemical and physiological effects, such as its ability to inhibit acetylcholinesterase and its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and polymers. Finally, further research could be done to explore its potential toxicity and flammability, to ensure its safe handling in laboratory experiments.
Méthodes De Synthèse
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine can be synthesized in a two-step process. The first step involves the nitration of methylprop-2-en-1-ol with nitric acid and sulfuric acid. This produces [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ol, which is then reacted with ammonia to form [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
N-[(3-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h2-5,7,11H,1,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCWMYGQQRHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
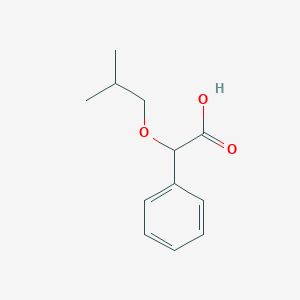
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
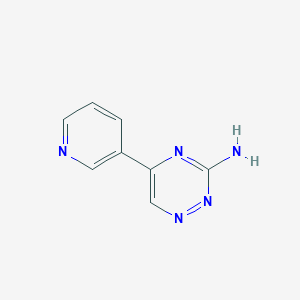
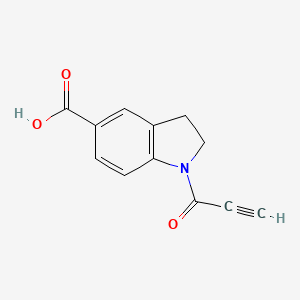
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)

